molecular formula C5H4N2O2 B580163 4-Hydroxy-5-formylpyrimidine CAS No. 16357-82-7

4-Hydroxy-5-formylpyrimidine

Cat. No.: B580163
CAS No.: 16357-82-7
M. Wt: 124.099
InChI Key: NRFQMISRZICFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-formylpyrimidine is a versatile chemical intermediate primarily utilized in pharmaceutical and biochemical research. Its molecular structure, featuring both hydroxy and formyl functional groups on the pyrimidine core, makes it a valuable scaffold for the synthesis of more complex molecules . This compound is of significant interest in the development of nucleoside analogs, which are central to creating potential antiviral and anticancer agents . In the field of epigenetics, formyl-substituted pyrimidines serve as homologues of natural epigenetic nucleobases, such as 5-formylcytosine and 5-formyluracil, and are used to study their influence on DNA transcription and other biological processes . The formyl group provides a reactive site for further chemical modifications, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies and drug discovery campaigns . As a building block, it facilitates the exploration of new chemotypes, such as isoxazolo[5,4-d]pyrimidines, which have shown promise as potent and selective agonists for targets like Toll-like receptor 7 (TLR7) . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16357-82-7

Molecular Formula

C5H4N2O2

Molecular Weight

124.099

IUPAC Name

6-oxo-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C5H4N2O2/c8-2-4-1-6-3-7-5(4)9/h1-3H,(H,6,7,9)

InChI Key

NRFQMISRZICFNW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=N1)C=O

Synonyms

5-Pyrimidinecarboxaldehyde, 4-hydroxy- (8CI)

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 5 Formylpyrimidine

Reactivity of the Formyl Group in 4-Hydroxy-5-formylpyrimidine

The formyl group at the C5 position of the pyrimidine (B1678525) ring is a key site for various chemical transformations. Its reactivity is influenced by the electronic properties of the pyrimidine ring and the presence of the hydroxyl group.

The carbonyl carbon of the formyl group in this compound is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process in organic chemistry. masterorganicchemistry.comlibretexts.org The addition of a nucleophile to the carbonyl group leads to the formation of a tetrahedral intermediate, where the carbon atom changes its hybridization from sp² to sp³. masterorganicchemistry.comlibretexts.org The outcome of these reactions can vary depending on the nature of the nucleophile and the reaction conditions.

The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of the pyrimidine ring, which increases the partial positive charge on the carbonyl carbon. masterorganicchemistry.com However, the hydroxyl group at the C4 position can influence this reactivity through resonance and inductive effects.

Common nucleophiles that can react with the formyl group include organometallic reagents, hydrides, and amines. For instance, the addition of Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols after an aqueous workup. The addition of hydride reagents, such as sodium borohydride (B1222165), would result in the reduction of the formyl group to a primary alcohol.

The stereochemistry of nucleophilic addition is an important consideration. If the substituents on the pyrimidine ring create a chiral environment, the addition of a nucleophile to the prochiral carbonyl carbon can lead to the formation of a new chiral center. libretexts.org The facial selectivity of the nucleophilic attack would determine the stereochemical outcome of the reaction.

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. lumenlearning.comresearchgate.net This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of the C=N double bond is characteristic of this transformation.

The pH of the reaction medium is a critical factor in imine formation. The reaction is typically catalyzed by acid, but the pH must be carefully controlled. lumenlearning.comlibretexts.org At very low pH, the amine nucleophile becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate, which is necessary for its elimination as water. lumenlearning.comlibretexts.org

A variety of primary amines can be used in condensation reactions with this compound, leading to a diverse range of Schiff bases. These reactions are valuable for the synthesis of new compounds with potential biological activities. For example, Schiff bases derived from pyrimidines have been investigated for their pharmacological properties. researchgate.netsdiarticle5.com The reaction of this compound with different amines allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties.

The formyl group of this compound can be both reduced and oxidized to yield different functional groups.

Reduction:

The formyl group can be reduced to a hydroxymethyl group using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The Luche reduction, which employs NaBH₄ in the presence of a lanthanide chloride like cerium(III) chloride (CeCl₃), is a mild method for the reduction of aldehydes. nih.gov Catalytic hydrogenation can also be employed to reduce the formyl group. nih.gov The resulting 5-hydroxymethyl-4-hydroxypyrimidine is a valuable intermediate for further synthetic modifications.

Oxidation:

The formyl group can be oxidized to a carboxylic acid group. ebi.ac.uk Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The oxidation of 5-formyluracil (B14596), a related compound, to 5-carboxyuracil has been documented. nih.gov The resulting 4-hydroxy-pyrimidine-5-carboxylic acid would provide a different set of reactive handles for further derivatization.

These reductive and oxidative transformations of the formyl group significantly expand the synthetic utility of this compound, allowing for the creation of a wide array of derivatives with potentially interesting chemical and biological properties.

Condensation and Imine Formation Reactions

Reactivity of the Hydroxyl Group and Tautomerism

The hydroxyl group at the C4 position of the pyrimidine ring plays a crucial role in the chemical behavior of this compound, primarily through tautomerism and its ability to undergo reactions like alkylation and acylation.

Hydroxypyrimidines, including this compound, can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, usually through the migration of a proton. libretexts.org For hydroxypyrimidines, the most significant tautomeric equilibrium is between the lactam and lactim forms, which is a specific type of keto-enol tautomerism. vedantu.comnumberanalytics.com

The lactim form is the aromatic hydroxy form (4-hydroxypyrimidine), while the lactam form is the non-aromatic keto form (pyrimidin-4(3H)-one). The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the pyrimidine ring. researchgate.netnih.gov In many cases, the lactam form is the more stable tautomer.

The interconversion between the lactam and lactim forms can be catalyzed by both acids and bases. masterorganicchemistry.comlibretexts.org This tautomerism is a critical aspect of the reactivity of this compound, as the different tautomers can exhibit distinct chemical properties and reactivity patterns. For instance, the lactim form has a nucleophilic hydroxyl group, while the lactam form has an acidic N-H proton and a carbonyl group that can influence the reactivity of the adjacent formyl group.

The presence of the formyl group at the C5 position can also influence the tautomeric equilibrium. The electronic effects of the formyl group can stabilize one tautomer over the other through resonance or inductive effects.

The hydroxyl group of the lactim tautomer of this compound can undergo O-alkylation and O-acylation reactions. These reactions involve the replacement of the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively.

O-Alkylation: This reaction typically involves treating the hydroxypyrimidine with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. scirp.orgcaribjscitech.com The base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can then react with the alkylating agent. The choice of base, solvent, and alkylating agent can influence the efficiency and selectivity of the reaction. researchgate.net

O-Acylation: This reaction involves the esterification of the hydroxyl group. It is typically carried out using an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acid generated during the reaction and can also act as a catalyst.

It is important to note that N-alkylation or N-acylation of the lactam tautomer can be a competing reaction. The regioselectivity of these reactions (O- vs. N-substitution) can be influenced by the reaction conditions, including the solvent, the nature of the electrophile, and the counterion of the base used.

These O-alkylation and O-acylation reactions provide a means to introduce a wide variety of functional groups onto the pyrimidine ring, further expanding the synthetic utility of this compound and allowing for the creation of a diverse library of derivatives.

Keto-Enol and Lactam-Lactim Tautomerism in Hydroxypyrimidines

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electron deficiency generally makes the ring resistant to electrophilic aromatic substitution, which is more characteristic of electron-rich aromatic compounds like benzene. msu.edu Electrophilic attack on the pyrimidine ring requires strong electrophiles and harsh reaction conditions. Conversely, the electron-poor nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups and bearing a good leaving group. libretexts.orgmasterorganicchemistry.com

Nucleophilic aromatic substitution (NAS) is a more common pathway for functionalizing such pyrimidine systems. masterorganicchemistry.com For NAS to occur, a leaving group, such as a halogen, must be present on the ring. libretexts.org The reaction typically proceeds via a two-step mechanism involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer-type adduct, followed by the departure of the leaving group to restore aromaticity. libretexts.orgresearchgate.net The presence of electron-withdrawing groups, like the formyl group, is critical as they stabilize this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.com

Regioselectivity and Site-Selective Functionalization

Regioselectivity in the functionalization of this compound and its derivatives is a key challenge and a critical aspect of its synthetic utility. The substitution pattern is determined by the electronic effects of the existing substituents and the nature of the attacking species.

For nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing groups are the most activated. libretexts.orgmasterorganicchemistry.com In derivatives of this compound, this means that positions C2 and C6 are the primary sites for nucleophilic attack if they bear a suitable leaving group. For instance, in a derivative like 2-chloro-4-hydroxy-5-formylpyrimidine, the C2 position is highly activated towards substitution by nucleophiles due to the influence of the adjacent ring nitrogen and the para-directing effect of the formyl group.

Achieving site-selectivity often requires strategic manipulation of the functional groups. One common strategy is the protection of a reactive group to direct the reaction to another site. For example, the aldehyde group can be protected as an acetal (B89532) to prevent it from undergoing undesired reactions and to modulate the electronic properties of the ring during a subsequent substitution step. After functionalization at the desired position, the aldehyde can be regenerated by deprotection under mild acidic conditions.

Directed ortho-metalation is another powerful technique for achieving regioselectivity. researchgate.net This involves the deprotonation of a position adjacent to a directing group using a strong base, typically a lithium amide, to form an organometallic intermediate. This intermediate can then react with various electrophiles to introduce a functional group at a specific site. For pyrimidine derivatives, this method can provide access to specifically substituted products that are difficult to obtain by other means.

The table below summarizes strategies for regioselective functionalization.

Reaction Type Target Position Strategy Rationale Reference
Nucleophilic SubstitutionC2, C4, C6Introduction of a leaving group (e.g., Cl) at the target site.The electron-deficient pyrimidine ring, activated by the formyl group, facilitates nucleophilic displacement of the leaving group. libretexts.org
Site-Selective FunctionalizationC2 or C4Protection of the aldehyde group as an acetal.Prevents side reactions of the aldehyde and allows for nucleophilic substitution at other activated positions.
HalogenationC5Reaction with N-halosuccinimide.The presence of the hydroxy group at C4 can direct halogenation to the C5 position. researchgate.net
Directed MetalationC6Use of a strong base to deprotonate the C6 position, directed by the C5-formyl group.Creates a nucleophilic center at a specific position for subsequent reaction with electrophiles. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they have become indispensable tools in modern organic synthesis. researchgate.neteie.gr Derivatives of this compound, particularly its halogenated analogues, are valuable substrates for these reactions, enabling the synthesis of a wide array of complex pyrimidine-based structures. researchgate.net

Common cross-coupling reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions are frequently employed. eie.gr These reactions typically involve a palladium or nickel catalyst and the coupling of an organometallic reagent with an organic halide or triflate. rsc.orgsioc-journal.cn

For example, a derivative such as 2-chloro-4-hydroxy-5-formylpyrimidine can be used in a Suzuki-Miyaura coupling reaction. In this process, the chloro-pyrimidine derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C2 position. This approach is widely used to introduce aryl, heteroaryl, or alkyl groups onto the pyrimidine core.

The Sonogashira coupling is particularly effective for introducing alkyne functionalities. Research has indicated that the 5-position on the pyrimidine ring is a preferred site for Sonogashira couplings, which allows for the efficient synthesis of aryl-alkyne intermediates. This involves the reaction of a halogenated pyrimidine with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

The choice of catalyst, ligands, base, and solvent is critical for the success of these reactions, often requiring careful optimization to achieve high yields and selectivity. The development of more efficient catalysts, including those based on nickel, has expanded the scope of these reactions to include more challenging and previously unreactive substrates. rsc.org

The table below provides an overview of common cross-coupling reactions applied to pyrimidine derivatives.

Reaction Name Catalyst System (Typical) Reactants Bond Formed Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Base (e.g., Na₂CO₃)Halopyrimidine + Organoboron ReagentC-C researchgate.netrsc.org
Stille CouplingPd CatalystHalopyrimidine + Organostannane ReagentC-C researchgate.net
Sonogashira CouplingPd Catalyst, Cu(I) Co-catalyst, BaseHalopyrimidine + Terminal AlkyneC-C (alkynyl) eie.gr
Buchwald-Hartwig AminationPd Catalyst, Ligand (e.g., BINAP)Halopyrimidine + AmineC-N eie.gr
Heck ReactionPd Catalyst, BaseHalopyrimidine + AlkeneC-C (alkenyl) eie.gr

Derivatization and Structural Modification of 4 Hydroxy 5 Formylpyrimidine

Synthesis of Pyrimidine-Fused Heterocyclic Systems

The pyrimidine (B1678525) ring is a fundamental component of many biologically active molecules, and fusing it with other heterocyclic rings can significantly enhance or modify its pharmacological profile. derpharmachemica.com 4-Hydroxy-5-formylpyrimidine serves as an excellent starting material for building such fused systems.

Annulation Reactions Utilizing the Formyl and Hydroxyl Functionalities

The ortho-positioning of the formyl and hydroxyl groups on the pyrimidine ring facilitates a variety of cyclocondensation or annulation reactions. These reactions typically involve a bifunctional reagent that reacts with both the aldehyde and the hydroxyl group (or a tautomeric equivalent) to form a new, fused ring. This approach is a powerful method for generating diverse heterocyclic scaffolds.

For instance, condensation of this compound with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[4,3-d]pyrimidines. Similarly, reaction with amidines or guanidine (B92328) can yield pyrimido[4,5-d]pyrimidines. The formyl group acts as an electrophile for one nucleophilic center of the reagent, while the hydroxyl group can be displaced or participate directly following tautomerization, leading to ring closure. This strategy has been successfully applied to related pyrimidine aldehydes to create complex fused systems. researchgate.net The reactivity of the formyl group is also highlighted in annulation reactions with 5-alkynylpyrimidines, which can lead to the formation of polycyclic aromatic systems like 1,3-diazopyrenes, demonstrating the utility of the formyl group in constructing complex ring systems. mdpi.com

Exploration of Novel Bicyclic and Tricyclic Scaffolds

The development of novel bicyclic and tricyclic scaffolds is a cornerstone of medicinal chemistry, aiming to explore new regions of chemical space. cam.ac.uk Starting from this compound, initial annulation reactions as described above yield bicyclic systems such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrimido[4,5-d]pyrimidines. derpharmachemica.comresearchgate.net

These bicyclic intermediates can then be subjected to further cyclization reactions to generate tricyclic frameworks. For example, a substituent strategically introduced during the initial annulation can serve as a handle for a second ring closure. This multi-step approach allows for the systematic construction of complex, three-dimensional molecules. Methodologies have been developed for creating tricyclic systems like pyrimido[4,5-b] Current time information in Bangalore, IN.hmdb.cabenzothiazepines from functionalized pyrimidine precursors. researchgate.net Diversity-oriented synthesis strategies, which aim to create structurally diverse molecules, often employ such "folding" pathways to convert linear or simple cyclic starting materials into complex polycyclic scaffolds. cam.ac.uk

Table 1: Examples of Bicyclic and Tricyclic Scaffolds Derivable from this compound This table is illustrative and based on established pyrimidine chemistry.

Starting Material Reagent(s) Resulting Bicyclic Scaffold Potential Tricyclic Extension
This compound Hydrazine Derivatives Pyrazolo[4,3-d]pyrimidine Benzimidazolo[1,2-c]pyrazolo[4,3-e]pyrimidine
This compound Active Methylene (B1212753) Nitriles (e.g., Malononitrile) Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimido[4,5-b]indole
This compound Thiourea/Urea Derivatives Pyrimido[4,5-d]pyrimidine (B13093195) Benzothiazolo[3,2-a]pyrimido[4,5-d]pyrimidine
This compound Ethyl 2-mercaptoacetate Thieno[2,3-d]pyrimidine Pyrimido[4',5':4,5]thieno[3,2-d]pyrimidine

Generation of Pyrimidine-Based Conjugates and Hybrid Molecules

Creating hybrid molecules by conjugating a pyrimidine core with other chemical entities is a common strategy in drug discovery. This can improve targeting, alter solubility, or combine the functionalities of two different molecules. The formyl group of this compound is an ideal anchor point for such modifications.

The aldehyde can be readily converted into a stable linkage, such as a hydrazone or an oxime, by reacting it with a hydrazine or hydroxylamine (B1172632) derivative, respectively. This linker can be attached to another molecule of interest, such as a peptide, a sugar, a fluorophore, or another pharmacophore. This synthetic sequence has been effectively used to create conjugates of various pyrimidines with other complex fragments, such as benzoxazines, by reacting chloropyrimidines with an amine-functionalized partner. nih.gov In the case of this compound, the formyl group provides a direct and versatile handle for derivatization without requiring prior activation.

Table 2: Potential Conjugation Strategies for this compound

Reactive Handle Reagent Linkage Type Conjugated Moiety (Example) Resulting Hybrid Molecule
Formyl Group Aminooxy-PEG-Biotin Oxime Biotin Pyrimidine-Biotin Conjugate
Formyl Group Hydrazinonicotinamide (HYNIC) Hydrazone Chelator for Radiometals Pyrimidine-Radiometal Chelator Conjugate
Formyl Group (via Reductive Amination) Amino-functionalized Fluorophore Secondary Amine Fluorescein Pyrimidine-Fluorophore Conjugate

Design and Synthesis of Isosteric and Bioisosteric Analogues

Isosterism and bioisosterism are concepts in medicinal chemistry where atoms or groups of atoms are replaced with other groups that have similar physical or electronic properties, with the goal of modulating the activity, selectivity, or metabolic stability of a compound. researchgate.netu-tokyo.ac.jp This rational design approach can be applied to this compound to fine-tune its properties.

Classical Isosteric Replacements:

Hydroxyl Group (-OH): Can be replaced by classical isosteres such as a thiol (-SH), an amine (-NH2), or a hydrogen atom (-H). The substitution of hydrogen with fluorine is a particularly common isosteric replacement due to their similar sizes. u-tokyo.ac.jp

Formyl Group (-CHO): Can be substituted with other electron-withdrawing groups of similar size, such as a cyano (-CN) or a nitroso (-NO) group.

Non-Classical Bioisosteric Replacements: The goal of non-classical bioisosterism is to replace a functional group with another that retains similar biological activity but may have significantly different structures.

Hydroxyl Group (-OH): The weakly acidic hydroxyl group can be replaced by other acidic functional groups to alter pKa and hydrogen bonding capacity. For example, acidic heterocycles like 4-hydroxy-1,2,3-triazole have been used as bioisosteres for carboxylic acids and could be considered as replacements for the pyrimidine hydroxyl group to explore different interactions with biological targets. rsc.org

The synthesis of these analogues often requires multi-step procedures, starting from appropriately substituted precursors or by modifying the this compound core. slideshare.net

Table 3: Selected Isosteric and Bioisosteric Analogues of this compound

Position Original Group Isosteric/Bioisosteric Replacement Name of Analogue
4 -OH -SH 4-Mercapto-5-formylpyrimidine
4 -OH -NH₂ 4-Amino-5-formylpyrimidine
4 -OH -F 4-Fluoro-5-formylpyrimidine
5 -CHO -CN 4-Hydroxy-5-cyanopyrimidine
4 -OH 4-Hydroxy-1,2,3-triazol-1-yl 5-Formyl-4-(4-hydroxy-1,2,3-triazol-1-yl)pyrimidine

Library Synthesis and Combinatorial Approaches to this compound Derivatives

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. ijpsr.com This approach is highly valuable in drug discovery for screening large collections of compounds to find new lead molecules. pressbooks.pub this compound, with its two distinct functional groups, is an excellent scaffold for combinatorial library synthesis.

A library can be generated by reacting the core molecule with a diverse set of building blocks. For example:

Solid-Phase Synthesis: The hydroxyl group can be anchored to a solid support resin.

Diversification at Position 5: The resin-bound aldehyde can be reacted with a library of different amines via reductive amination, or with various hydrazines to form a hydrazone library.

Cleavage and Further Diversification: The resulting compounds can be cleaved from the resin. Alternatively, before cleavage, the pyrimidine ring nitrogens could potentially be alkylated.

This approach allows for the efficient, parallel, or split-and-mix synthesis of hundreds or thousands of unique derivatives. Similar strategies have been used to generate libraries of fused pyrimidines, such as a 27-membered library of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones prepared from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes. science.gov This demonstrates the feasibility of using a formylpyrimidine core for constructing diverse chemical libraries. researchgate.net

Theoretical and Computational Investigations of 4 Hydroxy 5 Formylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. mdpi.comosti.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. ajchem-a.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For 4-Hydroxy-5-formylpyrimidine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group. The LUMO is likely concentrated on the electron-withdrawing formyl group (-CHO) and the pyrimidine ring's carbon and nitrogen atoms. The precise energy values and distribution of these orbitals would be determined through specific computational calculations. The analysis of these orbitals helps in understanding the molecule's behavior as an electrophile or nucleophile in various reactions. ajchem-a.comresearchgate.netresearchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital Theory

ConceptDescriptionSignificance for this compound
HOMO Highest Occupied Molecular Orbital; region of high electron density, acts as an electron donor.Indicates potential sites for electrophilic attack. Likely located on the pyrimidine ring and hydroxyl group.
LUMO Lowest Unoccupied Molecular Orbital; region of low electron density, acts as an electron acceptor.Indicates potential sites for nucleophilic attack. Likely located on the formyl group and pyrimidine ring.
Energy Gap (ΔE) The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap implies higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. bhu.ac.inlibretexts.org It is highly effective for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. bhu.ac.inresearchgate.net The MEP map uses a color scale where red indicates electron-rich, negative potential regions (prone to electrophilic attack), and blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). ajchem-a.comresearchgate.net Green and yellow represent regions of intermediate or neutral potential. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atoms of the hydroxyl and formyl groups, as well as the nitrogen atoms of the pyrimidine ring, due to their high electronegativity and lone pairs of electrons. researchgate.net These are the primary sites for electrophilic attack. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group and the hydrogen of the formyl group, making them susceptible to nucleophilic attack. bhu.ac.in

Tautomers are structural isomers of a chemical compound that readily interconvert. For this compound, tautomerism is possible due to the presence of the hydroxyl group adjacent to the pyrimidine ring. It can exist in equilibrium with its keto tautomer, 5-formyl-3H-pyrimidin-4-one.

Quantum chemical calculations can be employed to determine the relative stability of these tautomers. mdpi.com By calculating the total electronic energy of each tautomeric form, often including considerations for solvent effects using models like the Polarizable Continuum Model (PCM), researchers can predict which tautomer is more stable and therefore more prevalent under specific conditions. mdpi.com Generally, the aromaticity of the pyrimidine ring would favor the hydroxy form, but the specific substitution and environmental factors can influence this equilibrium.

Table 2: Potential Tautomers of this compound

Tautomeric FormStructurePredicted Relative Stability
Hydroxy Form This compoundGenerally favored due to the aromaticity of the pyrimidine ring.
Keto Form 5-formyl-3H-pyrimidin-4-oneLess favored, but its stability could be influenced by solvent and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations provide insights into the physical movements and interactions of atoms and molecules over time. rjpbr.commdpi.comethz.chorganica1.org

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemrxiv.org For this compound, a key point of flexibility is the rotation of the formyl group relative to the pyrimidine ring. Molecular modeling techniques can calculate the potential energy surface for this rotation to identify the most stable (lowest energy) conformation. researchgate.net

Furthermore, these simulations can model intermolecular interactions. nih.gov The hydroxyl group, the formyl group, and the ring nitrogens of this compound are all capable of forming hydrogen bonds. nih.gov Simulations can reveal how multiple molecules interact and arrange themselves in the solid state (crystal packing) or in solution, which is crucial for understanding its physical properties and its interactions with biological macromolecules. mdpi.commdpi.com

Molecular modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. dss.go.th By modeling the reactants, products, and any intermediates, researchers can map out the entire reaction pathway. osti.gov A critical aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. researchgate.netnih.gov

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. nih.gov For a compound like this compound, this could be applied to model its synthesis, such as the formylation of a 4-hydroxypyrimidine (B43898) precursor, or its subsequent reactions. science.govucl.ac.ukresearchgate.net Two-transition state models can also be applied to more complex reactions to understand temperature dependence and product branching. nih.govresearchgate.net

Conformational Analysis and Intermolecular Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine Scaffolds (focused on in vitro mechanistic studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activities. rsc.orgresearchgate.nettandfonline.com This method is pivotal for understanding how the chemical structure of pyrimidine derivatives influences their interactions with biological targets, thereby guiding the design of more potent therapeutic agents.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are frequently employed to analyze the structure-activity relationship (SAR) for a group of structurally similar compounds. rsc.orgresearchgate.net These models provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen-bond features of a molecule contribute to its biological activity. thieme-connect.com For instance, in a study of pyrimidine derivatives as second-generation anaplastic lymphoma kinase (ALK) inhibitors, CoMFA and CoMSIA models were developed to understand the influence of different substituents on inhibitory activity. thieme-connect.com Similarly, 3D-QSAR models for pyrimidine-sulfonamide hybrids as BRAFV600E inhibitors and aminopyrimidinyl pyrazole (B372694) analogs as PLK1 inhibitors have been successfully developed, revealing key structural requirements for potent inhibition. rsc.orgmdpi.com

The predictive power of QSAR models is evaluated using several statistical metrics. A high squared correlation coefficient (R²) indicates a strong correlation between the predicted and experimental activities of the training set compounds, while a high cross-validated correlation coefficient (q²) demonstrates the model's robustness and predictive ability. thieme-connect.commdpi.com For example, a 3D-QSAR model for pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors yielded an R² of 0.9297 and a q² of 0.876, indicating a statistically significant and predictive model. benthamdirect.com

These models often highlight the importance of specific molecular descriptors. In an analysis of 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors, descriptors related to atomic properties like Sanderson electronegativity and polarizability were found to be crucial for explaining inhibitory activity. tandfonline.com A group-based QSAR (GQSAR) study on pyrimidine derivatives with antiviral, antimalarial, and anticancer activities showed that hydrophobic, electronic, and molecular refractivity properties at specific substitution sites were critical for their respective biological functions. journalwjbphs.com

The insights gained from QSAR contour maps and descriptor analysis provide a rational basis for designing new chemical entities (NCEs) with improved potency. researchgate.netmdpi.com By identifying favorable and unfavorable regions for different physicochemical properties, researchers can strategically modify the pyrimidine scaffold to enhance its interaction with the target protein.

Table 1: Examples of QSAR Models for Pyrimidine Derivatives

Pyrimidine ScaffoldBiological TargetQSAR Model TypeKey Statistical ParametersSource
Pyrrolo[2,3-d]pyrimidineCDK43D-QSARR² = 0.9297, Q² = 0.876 benthamdirect.com
Aminopyrimidinyl PyrazolePLK1Hybrid 3D-QSAR (CoMFA)q² = 0.628, R² = 0.905 mdpi.com
Pyrimidine-4,6-diamineJAK3MLR & ANNR² = 0.89 (MLR), R² = 0.95 (ANN) tandfonline.com
Pyridine-substituted PyrimidinesMer Kinase3D-QSAR (CoMSIA)q² = 0.599, R² = 0.984 nih.gov
Pyrazolo[3,4-d]pyrimidineTRAP13D-QSARSignificant Q² and R² values mdpi.com

In Silico Screening and Virtual Library Design for Pyrimidine Derivatives

In silico screening and the design of virtual libraries are powerful computational strategies that accelerate the discovery of novel drug candidates by efficiently evaluating large numbers of molecules. ijpsjournal.comnih.gov These methods allow researchers to prioritize compounds for synthesis and biological testing, saving significant time and resources.

The process typically begins with the design and construction of a virtual library of compounds. For pyrimidine derivatives, this can involve creating a focused library around the core scaffold with diverse functional groups. ijpsjournal.com For example, a virtual library of 100 novel pyrimidine-based ligands was designed to target the AXL tyrosine kinase receptor, which is implicated in colorectal cancer. ijpsjournal.com Another approach involves the creation of DNA-encoded libraries (DELs), which can contain billions of members, where each small molecule is linked to a unique DNA tag for identification. nih.gov

Once a library is established, it is subjected to various computational filters. A common first step is to assess "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ijpsjournal.comsciencescholar.us This initial screening helps to eliminate compounds with unfavorable pharmacokinetic profiles or potential toxicity issues.

The core of in silico screening often involves structure-based methods like molecular docking. rsc.orgchemmethod.com In this technique, the designed ligands are computationally fitted into the three-dimensional structure of a biological target, such as an enzyme's active site. The quality of the fit is evaluated using a scoring function, which predicts the binding affinity between the ligand and the protein. rsc.org For instance, in a study targeting dipeptidyl peptidase-IV (DPP-IV), a library of 20 pyrimidine derivatives was designed and docked, with 18 of the molecules showing better binding affinity than the native ligand. chemmethod.com Similarly, docking studies were crucial in identifying potential pyrrolo[2,3-d]pyrimidine inhibitors of CDK4 and tetrahydropyrimidine (B8763341) inhibitors of DHFR. benthamdirect.comsciencescholar.us

The results from docking can be further refined using more computationally intensive methods like molecular dynamics (MD) simulations. rsc.orgchemmethod.com MD simulations provide insights into the stability of the ligand-protein complex over time and can help validate the binding modes predicted by docking. rsc.orgtandfonline.com

Virtual screening can also be guided by ligand-based methods, such as pharmacophore modeling. A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to rapidly search large compound databases, like the ZINC database, for molecules that match the pharmacophore and are therefore likely to be active. mdpi.combohrium.com This integrated approach, combining QSAR, pharmacophore modeling, docking, and ADMET prediction, has proven effective in designing and identifying novel inhibitors for targets like the JAK3/STAT pathway. tandfonline.comopenrepository.com

Table 2: Examples of In Silico Screened Pyrimidine Derivatives

Screened Derivative ClassBiological TargetScreening Method(s)Key FindingSource
Pyrimidine-based ligandsAXL Tyrosine KinaseMolecular Docking, ADMET ProfilingTop-performing ligands showed superior binding affinity over 5-fluorouracil. ijpsjournal.com
Pyrimidine-sulfonamide hybridsBRAFV600EMolecular Docking, MD SimulationsIdentified four hit molecules with docking scores below -12 kcal/mol. rsc.org
Thiazolo-pyridopyrimidinesCDK4/6Molecular Docking, ADME PredictionIdentified four compounds with strong interactions for synthesis and cytotoxic screening. nih.gov
Tetrahydropyrimidine derivativesDHFRADMET Calculation, Molecular DockingVirtual screening identified derivatives with significant DHFR inhibition potential. sciencescholar.us
Pyrazolo[3,4-d]pyrimidinesTRAP1Pharmacophore Mapping, Virtual Screening (ZINC DB)Screening identified several ZINC compounds with potential effects against TRAP1. mdpi.com
Oxadiazole-linked tetrahydropyrimidinesDPP-IVMolecular Docking, MD SimulationsCompound M17 identified as most potent with 5 conventional hydrogen bonds. chemmethod.com

Advanced Applications of 4 Hydroxy 5 Formylpyrimidine in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

The dual functionality of 4-Hydroxy-5-formylpyrimidine, possessing both a nucleophilic hydroxyl group (or its tautomeric keto form) and an electrophilic formyl group, makes it a valuable precursor in the construction of intricate molecular architectures. Its reactivity allows for sequential and controlled modifications, providing access to a diverse range of heterocyclic compounds.

The structural similarity of this compound to natural nucleobases like thymine (B56734) and uracil (B121893) makes it an ideal starting point for the synthesis of modified nucleosides and nucleobase analogues. These analogues are crucial tools in chemical biology for probing nucleic acid structure and function.

The formyl group at the C5 position is particularly amenable to transformations. For instance, it can undergo aldol-type condensation reactions with fluorogenic dyes to construct novel fluorescent nucleobase analogues. researchgate.net These reactions can be highly selective and proceed under mild, aqueous conditions, which is advantageous for biological applications. researchgate.net One study reported the synthesis of fluorescent nucleosides by condensing 5-formylpyrimidine with a fluorogenic dye, resulting in molecules with large Stokes shifts and high environmental sensitivity. researchgate.net

Furthermore, the pyrimidine (B1678525) core of this compound is a key component in building more complex fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. researchgate.net These structures are of significant interest due to their relationship to purine (B94841) nucleobases. Synthetic strategies often involve the conversion of the hydroxyl group to a more reactive leaving group, like a chloride, followed by reactions with amines and aldehydes to construct the second pyrimidine ring. researchgate.net A derivative, 4,6-dichloro-5-formylpyrimidine, has been used to generate libraries of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. researchgate.net The synthesis of 5-formyluridine, a related nucleoside, has also been extensively studied, highlighting its role as a key intermediate for creating modified nucleosides with significant biological activities. researchgate.net

PrecursorSynthetic TargetKey TransformationReference
5-FormylpyrimidineFluorescent Nucleobase AnalogsAldol-type Condensation researchgate.net
4,6-Dichloro-5-formylpyrimidinePyrimido[4,5-d]pyrimidin-4(1H)-onesCyclization with amines and aldehydes researchgate.net
5-FormyluridineModified NucleosidesVarious researchgate.net

The versatility of this compound and its derivatives extends to their use as foundational intermediates in medicinal chemistry for the synthesis of scaffolds intended for drug discovery programs. mdpi.com The pyrimidine ring is a privileged structure in pharmaceuticals, and the ability to easily modify the 5-formyl and 4-hydroxy positions allows for the creation of diverse compound libraries. mdpi.com

For example, derivatives such as 2,4-dichloropyrimidine-5-carbaldehyde (B48034) serve as key intermediates for synthesizing kinase inhibitor scaffolds and other heterocyclic systems like pyrazolo[3,4-d]pyrimidines. The chlorine atoms can be selectively displaced by various nucleophiles, and the aldehyde group can be transformed into other functionalities, providing multiple points for molecular diversification. This multi-component reactivity allows chemists to systematically explore the chemical space around a core scaffold, which is a critical activity in the early stages of pharmaceutical research. The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones from polymer-bound pyrimidines further illustrates the utility of these formylated pyrimidine building blocks in solid-phase synthesis, a technique widely used for generating large libraries of compounds. researchgate.net

Precursor for Natural Product Synthesis (e.g., nucleobase analogues)

Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of the pyrimidine ring to participate in hydrogen bonding makes this compound and its derivatives excellent candidates for designing self-assembling systems and novel materials.

The hydrogen bonding capabilities of the pyrimidine core are central to its role in supramolecular assembly. Research has shown that derivatives, specifically pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, can self-assemble into highly ordered and complex superstructures. nih.govnih.gov In one notable example, a Janus-type pyrimido[4,5-d]pyrimidine nucleoside was observed to form intricate, flower-shaped superstructures in solution. nih.govresearchgate.net

The formation of these architectures is a hierarchical process driven by specific, non-covalent interactions, primarily hydrogen bonding. nih.govresearchgate.net X-ray analysis of single crystals revealed that the assembly is directed by reverse Watson-Crick base pairing motifs. nih.gov The precise arrangement of hydrogen bond donors and acceptors on the pyrimidine ring system dictates the final morphology of the assembled structure. The removal or modification of functional groups, such as a hydroxyl group on the sugar moiety of a nucleoside derivative, can lead to different assembled morphologies, demonstrating the tunability of these systems. nih.govnih.gov This principle of molecular recognition and self-assembly is fundamental to creating complex nanostructures from relatively simple molecular building blocks. nih.gov

The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group in this compound are potential coordination sites for metal ions. The formyl group can be readily converted into a Schiff base by condensation with a primary amine, introducing an additional imine nitrogen atom that can also coordinate to metals. This versatility allows the molecule to act as a multidentate ligand for a wide range of metal ions.

The resulting metal complexes can exhibit interesting properties, making them functional materials. For instance, Schiff base ligands derived from pyrimidine carbaldehydes have been used to synthesize complexes with Ni(II), Co(III), and Fe(III). researchgate.net These complexes often adopt distorted octahedral geometries where the ligand coordinates to the metal center through the pyrimidyl nitrogen, the azomethine (Schiff base) nitrogen, and a thiolato sulfur atom (if incorporated into the ligand). researchgate.net Such coordination compounds can possess unique photoluminescence properties. researchgate.net Furthermore, metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal ions and organic ligands, represent another avenue for the application of pyrimidine-based ligands in materials science, with potential uses in catalysis and sensing. hitsz.edu.cn The ability to tune both the organic ligand and the metal ion allows for the rational design of materials with specific functions. hitsz.edu.cn

Self-Assembly of Pyrimidine-Based Architectures

Development of this compound-Based Probes and Sensors

Chemical probes are small molecules used to study biological systems or detect specific analytes. The reactivity of the formyl group makes this compound an excellent platform for developing such tools.

A key application is in the creation of fluorescent "switch-on" sensors. The formyl group can be designed to react selectively with a target analyte, leading to a significant change in fluorescence. researchgate.netresearchgate.net This principle has been effectively used to develop probes for detecting modified nucleobases in DNA, which is crucial for the field of epigenetics. acs.org

For example, a probe based on a 5-formylpyrimidine derivative was designed for the selective detection of 5-formyluracil (B14596) (5fU), an important DNA modification, in both single- and double-stranded DNA. researchgate.net The detection mechanism relies on a chemoselective reaction, such as an aldol-type condensation or oxime formation, between the probe and the formyl group of 5fU. researchgate.netresearchgate.net This reaction can trigger a substantial increase in fluorescence, enabling a high signal-to-noise ratio for detection. researchgate.net Researchers have also designed probes that use coordination chemistry for detection; a synthesized molecule, 2-(aminooxy)-N-(quinolin-8-yl)acetamide (AQA), selectively reacts with the formyl group, and the subsequent coordination with a metal ion like Cu²⁺ can be used to signal the presence of the target. researchgate.net The development of such chemical tools is vital for understanding the biological roles of natural DNA modifications. acs.org

Probe BasisTarget AnalyteDetection PrincipleReference
5-Formylpyrimidine Derivative5-Formyluracil (5fU) in DNA"Switch-on" fluorescence via condensation researchgate.net
2-(aminooxy)-N-(quinolin-8-yl)acetamide (AQA)5-Formyluracil (5fU)Oxime formation and metal coordination researchgate.net
Fluorescent Dye Conjugate5-FormylpyrimidineAldol-type condensation researchgate.net

Fluorescent and Chromogenic Pyrimidine Probes

The aldehyde functionality at the C5 position of the pyrimidine ring is particularly useful for designing optical probes. It can readily undergo condensation reactions with various nucleophiles to generate new molecules that exhibit changes in their fluorescence or color upon interaction with specific analytes. This "turn-on" or "turn-off" response is the basis for their use as probes.

Research has shown that novel fluorescent nucleosides can be constructed through an aldol-type condensation between a 5-formylpyrimidine derivative (like 5-formyluracil) and a fluorogenic dye. researchgate.netresearchgate.net This reaction can proceed efficiently, even in neutral aqueous solutions, yielding probes with desirable photophysical properties. researchgate.netresearchgate.net For instance, a probe derived from the condensation of 5-formyluracil and a fluorogenic dye exhibited unique fluorescence with a large Stokes shift and high sensitivity to its environment. researchgate.net This sensitivity is crucial for developing probes that can report on changes in local conditions, such as viscosity or the presence of specific biomolecules. researchgate.net The general principle involves linking the pyrimidine to a dye moiety, where the initial fluorescence is quenched. A reaction at the formyl group, triggered by an analyte, can restore or enhance fluorescence, providing a clear signal.

The following table summarizes the properties of fluorescent probes developed from formylpyrimidine derivatives, illustrating the potential for this compound in this field.

Probe Derivative Target/Application Key Photophysical Properties Reference
Product of 5-formyluracil and a fluorogenic dyeFluorogenic labeling of 5-formyluracilLarge Stokes shift (67–117 nm), viscosity-induced fluorescence, aggregation-induced emission researchgate.netresearchgate.net
Naphthalimide hydroxylamine (B1172632) probeSelective labeling of aldehydes in DNA (e.g., 5-formylcytosine, 5-formyluracil)Strong fluorescence characteristics after reaction researchgate.netresearchgate.net

Chemosensors for Specific Chemical Analytes

Building upon the principles of chromogenic and fluorescent probe design, this compound serves as a foundational structure for creating chemosensors that can selectively detect specific chemical analytes. The formyl group is a key reactive site for attaching a receptor unit that can bind to a target analyte, while the pyrimidine core acts as a signaling unit.

Hydrazone derivatives, formed by the condensation of a formyl group with a hydrazine (B178648) compound, are a well-established class of chemosensors. For example, hydrazone ligands have been synthesized and shown to act as chromogenic sensors for metal ions like lead (Pb²⁺) and copper (Cu²⁺). researchgate.net In a relevant study, hydrazone ligands demonstrated a distinct color change upon complexation with Pb²⁺ ions in a 1:1 stoichiometric ratio, with dimethylsulfoxide (DMSO) being the optimal solvent for this interaction. researchgate.net This colorimetric response allows for the visual detection of the target metal ion.

The design of these chemosensors can be fine-tuned to achieve high selectivity for a particular analyte. By modifying the structure of the molecule that condenses with the formyl group, researchers can create binding pockets that are sterically and electronically complementary to the target analyte, minimizing interference from other species.

Sensor Type Starting Moiety Analyte Detected Sensing Mechanism Reference
Chromogenic Hydrazone LigandHydrazine/Hydrazide derivativesPb²⁺Complexation leading to a visible color change. researchgate.net
Chromogenic Theosemicarbazone Ligand2,5 Methyl-6-methyl-4-formyl pyrimidine-N(4)-ethyl theosemicarbazoneCu²⁺Strong ferromagnetic interaction and color change. researchgate.net

Catalytic Applications of Modified Pyrimidine Structures

The pyrimidine core, particularly when functionalized like this compound, is a versatile scaffold for developing catalysts. While the direct catalytic use of this compound is not extensively documented, its derivatives hold significant promise. The nitrogen atoms in the pyrimidine ring can act as coordinating sites for metal ions, making modified pyrimidines excellent candidates for ligands in transition metal catalysis.

A practical strategy involves using formylpyrimidine derivatives to synthesize more complex heterocyclic systems with potential catalytic activity. For instance, 4,6-dichloro-5-formylpyrimidine, a related compound, is used as a starting material for the one-pot, three-component synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. researchgate.net This reaction involves the formation of an iminium intermediate, followed by an intramolecular cyclization. researchgate.net The resulting fused pyrimidine structures are rich in nitrogen atoms and can serve as multidentate ligands for catalytic metal centers. These N-rich heterocyclic cores are analogous to ligands used in various catalytic transformations, including cross-coupling reactions and oxidations.

Furthermore, the pyrimidine framework itself can be part of an organocatalyst. The stable radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and its derivatives, such as 4-Hydroxy-TEMPO, are widely used as catalysts for chemical oxidations. wikipedia.org Although structurally different, this highlights the utility of N-heterocycles in catalysis. By modifying this compound, it is conceivable to design novel organocatalysts where the pyrimidine ring participates in the catalytic cycle, for example, by stabilizing reactive intermediates or by facilitating proton or electron transfer.

Biological Interactions and Mechanistic Studies of 4 Hydroxy 5 Formylpyrimidine Analogues Excluding Clinical/therapeutic Applications

Enzymatic Biotransformations and Metabolic Pathways in vitro

The in vitro metabolism of pyrimidine (B1678525) analogues, including those structurally related to 4-hydroxy-5-formylpyrimidine, involves several enzymatic pathways. These transformations are crucial for understanding the compound's stability, and potential interactions within a biological system.

Studies on Pyrimidine Salvage and De Novo Biosynthesis Pathways

Nucleotide metabolism comprises two main routes: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides. nih.govcreative-proteomics.comnih.gov Both pathways are critical for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis. creative-proteomics.com

The de novo synthesis of pyrimidines is an energy-intensive process that starts with simple molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.com Key enzymes in this pathway include carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), aspartate transcarbamoylase (ATCase), and dihydroorotate (B8406146) dehydrogenase (DHODH). creative-proteomics.comnih.gov The pathway proceeds through the formation of carbamoyl phosphate and orotic acid to ultimately produce uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides. creative-proteomics.comlibretexts.orgmicrobenotes.com This pathway is tightly regulated, often by feedback inhibition from its end products. creative-proteomics.com

The pyrimidine salvage pathway is a less energy-consuming alternative that recycles pyrimidine bases and nucleosides from the degradation of nucleic acids. nih.govcreative-proteomics.comwikipedia.org Key enzymes in this pathway include uridine phosphorylase and thymidine (B127349) kinase. creative-proteomics.com This pathway is particularly important in cells with low proliferative rates. creative-proteomics.com There is evidence of a compensation mechanism between the de novo and salvage pathways, depending on nutrient availability. nih.gov For instance, defects in the salvage pathway can be partially compensated by upregulating the de novo pathway. nih.gov

While specific studies on the direct enzymatic biotransformation of this compound within these pathways are not extensively detailed in the provided results, the general principles of pyrimidine metabolism suggest that it could be a substrate for various enzymes in either pathway. Its structural similarity to natural pyrimidines makes it a candidate for interaction with kinases, phosphorylases, and other modifying enzymes. For example, hydroxypyrimidines are a known class of organic compounds containing a hydroxyl group attached to a pyrimidine ring. hmdb.ca

Interaction with Biological Macromolecules: Fundamental Mechanisms

The interaction of pyrimidine derivatives with biological macromolecules like proteins and nucleic acids is a key area of research for understanding their mechanisms of action.

Ligand-Protein Binding Studies and Enzyme Inhibition Kinetics in vitro

In vitro studies have demonstrated that pyrimidine derivatives can bind to and inhibit various enzymes. Molecular docking studies are frequently used to predict the binding affinity and interaction of these compounds with target proteins. uomustansiriyah.edu.iqinnovareacademics.inremedypublications.com

For example, novel pyrazoline and pyrimidine derivatives have been studied for their binding affinity to the COX-2 enzyme, a key player in inflammation. uomustansiriyah.edu.iq Docking scores indicated strong binding affinities and favorable positioning within the enzyme's active site. uomustansiriyah.edu.iq Similarly, pyrimidine derivatives have been investigated as potential inhibitors of the breast cancer resistance protein ABCG2 and as inhibitors of epidermal growth factor receptor (EGFR) and carbonic anhydrase IX (CA IX). innovareacademics.innih.gov In these studies, lower binding energy and inhibition constant (Ki) values compared to reference drugs suggested potent inhibitory activity. innovareacademics.in

The binding of pyrimidine derivatives to proteins like human serum albumin (HSA) has also been characterized using techniques such as UV-Vis absorption spectroscopy and isothermal titration calorimetry (ITC). mdpi.com These studies help determine the binding constants and the energetic contributions to the complexation process. mdpi.com

Enzyme inhibition kinetics are crucial for characterizing the mechanism of inhibition. For instance, a study on 4-hydroxy Pd-C-III derivatives as α-glucosidase inhibitors showed that one derivative, 8a, acted as a mixed-type inhibitor. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org Spectroscopy experiments further revealed that this compound could quench the fluorescence intensity of α-glucosidase and alter its secondary structure and conformation. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrimidine Derivatives

Pyrimidine Derivative ClassTarget EnzymeInhibition TypeMethod of StudyKey Findings
Pyrazoline and Pyrimidine DerivativesCyclooxygenase-2 (COX-2)Not SpecifiedMolecular DockingSuperior docking scores indicating strong binding affinities. uomustansiriyah.edu.iq
Pyrimidine DerivativesABCG2Not SpecifiedMolecular DockingGood docking scores and high binding affinity. nih.gov
Pyrimidine DerivativesEGFR and CA IXNot SpecifiedMolecular DockingLower binding energy and inhibition constant (Ki) than reference drugs. innovareacademics.in
4-Hydroxy Pd-C-III Derivativesα-GlucosidaseMixed-typeEnzyme Kinetics, SpectroscopyPotent inhibition, quenches enzyme fluorescence, and alters conformation. nih.gov

Nucleic Acid (DNA/RNA) Recognition and Intercalation Studies (mechanistic)

The interaction of pyrimidine derivatives with nucleic acids is another important area of mechanistic study. The structural similarity of many pyrimidine analogues to natural nucleobases allows them to interact with DNA and RNA. nih.gov

One significant modification is the formation of formamidopyrimidines, such as 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), which result from oxidative damage to guanine (B1146940) in DNA. nih.govmdpi.com The hydroxyl radical can attack the C8 of guanine, leading to the opening of the imidazole (B134444) ring and the formation of FapyGua. nih.govmdpi.com The presence of such modified bases can have significant biological consequences.

Studies on 5-formyluracil (B14596) (5fU), a derivative of thymine (B56734), have shown that it can be incorporated into DNA and perturb its function. acs.org The glycosidic bond of an FoU residue in single-stranded DNA is significantly less stable than that of thymine. acs.org This instability is attributed to the electron-withdrawing nature of the 5-formyl group. acs.org Molecular modeling studies suggest that the 5-formyl group of an FoU residue paired with adenine (B156593) lies in the plane of the pyrimidine base. acs.orgebi.ac.uk

Furthermore, the 5-formyl group can interfere with DNA-protein interactions. For example, the substitution of thymine with 5-formyluracil has been shown to inhibit the binding of the transcription factor AP-1. acs.org

Biochemical Pathway Modulation by Pyrimidine Derivatives (mechanistic focus)

Pyrimidine derivatives can modulate various biochemical pathways through their interaction with key enzymes and regulatory proteins.

The de novo pyrimidine synthesis pathway is a prime target for modulation. This pathway is highly regulated, and its dysregulation is associated with various diseases. nih.gov Enzymes in this pathway, such as carbamoyl-phosphate synthetase II (CPS II), are subject to feedback inhibition by pyrimidine nucleotides like UTP. libretexts.org Pyrimidine analogues can potentially mimic these natural regulators and modulate the pathway's activity.

The pyrimidine salvage pathway is also a target for modulation. nih.gov Cancer cells, for example, can switch to this pathway to maintain a sufficient supply of nucleotides for replication. nih.gov Therefore, inhibitors of the pyrimidine salvage pathway are being explored as potential therapeutic agents.

Mechanistic Studies of Selectivity and Affinity in Biological Systems (e.g., enzyme selectivity)

Understanding the selectivity and affinity of pyrimidine derivatives for their biological targets is crucial for developing specific and effective compounds. Computational methods are often employed to predict and analyze the factors that govern these properties.

A computational method has been developed to predict changes in the free energy of binding due to mutations at protein-protein interfaces. nih.gov This approach allows for the computational scanning of binding interfaces to assess their optimality and identify mutations that could enhance affinity and selectivity. nih.gov

For instance, a study on pyrimidine derivatives as selective COX-2 inhibitors highlighted the importance of selectivity for reducing side effects. mdpi.com The main findings of this work demonstrated the selective COX-2 inhibition by certain pyrimidine derivatives. mdpi.com

The design of multi-substrate analogue inhibitors is another strategy to achieve high affinity and selectivity. wikipedia.org These inhibitors are designed to mimic multiple substrates of an enzyme, thereby capturing the binding energy of each and leading to potent and selective inhibition. wikipedia.org

Q & A

What are the recommended synthetic routes for 4-Hydroxy-5-formylpyrimidine, and how do reaction conditions influence yield?

Level : Basic
Methodological Answer :
The synthesis of this compound typically involves formylation or oxidation reactions of pyrimidine precursors. For example:

  • Formylation via Vilsmeier-Haack Reaction : Reacting 4-hydroxypyrimidine with DMF and POCl₃ under controlled anhydrous conditions introduces the formyl group at the 5-position. Temperature (0–5°C) and stoichiometric ratios of reagents are critical to avoid over-oxidation .
  • Selective Oxidation : Using mild oxidizing agents like MnO₂ or TEMPO in polar aprotic solvents (e.g., DMSO) can selectively oxidize hydroxymethyl or alcohol groups to formyl groups while preserving the hydroxyl group at the 4-position. Reaction time and catalyst loading significantly affect yield .
    Key Consideration : Monitor intermediates via TLC or HPLC to optimize reaction termination points and minimize side products.

How can computational chemistry predict the reactivity of the formyl group in this compound for targeted derivatization?

Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations and molecular docking studies are used to model the electronic environment of the formyl group. For instance:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites to predict regioselectivity in reactions (e.g., Schiff base formation or nucleophilic additions). The formyl group’s electron-deficient carbon is susceptible to attack by amines or hydrazines .
  • Transition State Analysis : Simulate activation energies for reactions like aldol condensations to evaluate feasibility under varying pH and solvent conditions. Tools like Gaussian or ORCA integrate with databases (e.g., BKMS_METABOLIC) to validate predictions .
    Application : This approach aids in designing inhibitors or probes by predicting binding affinities with biological targets.

What spectroscopic techniques are optimal for characterizing this compound’s structure?

Level : Basic
Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton (δ 10–12 ppm) and formyl proton (δ 9–10 ppm) show distinct shifts. Coupling patterns in 2D NMR (e.g., COSY, HSQC) confirm substitution positions .
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–H (3200–3600 cm⁻¹) validate functional groups.
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ for C₅H₅N₂O₂: 141.0405).
    Note : Combine with X-ray crystallography for unambiguous confirmation of tautomeric forms (e.g., keto-enol equilibrium) .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Level : Advanced
Methodological Answer :
Contradictions often arise from variations in derivative structures or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing formyl with carboxyl or methyl groups) and test against standardized biological assays (e.g., enzyme inhibition or cytotoxicity screens) .
  • Meta-Analysis of Published Data : Use tools like Reaxys or SciFinder to compare reported IC₅₀ values, solvent systems, and cell lines. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .
    Case Study : Derivatives with electron-withdrawing groups at the 5-position show enhanced kinase inhibition compared to electron-donating analogs .

How does pH influence the stability of this compound in aqueous solutions?

Level : Basic
Methodological Answer :

  • Acidic Conditions (pH < 3) : Protonation of the hydroxyl group reduces resonance stabilization, accelerating hydrolysis of the formyl group to carboxylic acid.
  • Neutral to Alkaline Conditions (pH 7–10) : The deprotonated hydroxyl group stabilizes the molecule via conjugation, but the formyl group may undergo nucleophilic attack by water (hydration to geminal diol).
    Experimental Protocol : Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates. Buffered solutions (pH 2–12) at 25°C provide stability profiles .

What catalytic systems enhance regioselective modifications at the formyl group of this compound?

Level : Advanced
Methodological Answer :

  • Organocatalysts : Proline-derived catalysts enable asymmetric aldol reactions, achieving >90% enantiomeric excess (ee) under mild conditions .
  • Transition Metal Catalysts : Pd/Cu systems promote Sonogashira couplings with alkynes, while Ru complexes facilitate transfer hydrogenation of the formyl group to hydroxymethyl.
    Optimization : Screen solvents (e.g., THF vs. DMF) and ligand frameworks (e.g., BINAP) to suppress side reactions at the hydroxyl group. Reaction progress can be tracked via in-situ FT-IR .

How do tautomeric forms of this compound affect its chemical reactivity?

Level : Advanced
Methodological Answer :
The compound exists in equilibrium between keto (formyl) and enol (enolized hydroxyl) forms:

  • Keto Form : Dominates in non-polar solvents; reactive toward nucleophiles.
  • Enol Form : Favored in polar protic solvents; participates in conjugate additions.
    Experimental Validation : Use deuterated solvents in NMR to observe tautomer ratios. Computational studies (DFT) predict the energy difference between forms (~2–5 kcal/mol) .
    Impact on Reactivity : Enol form enhances dienophilic character in Diels-Alder reactions, useful for synthesizing fused heterocycles .

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